2-chloro-N-[(4-propoxyphenyl)methyl]acetamide
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Overview
Description
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide typically involves the reaction of 4-propoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to interact with cellular components through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide is unique due to its specific propoxy group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties .
Properties
IUPAC Name |
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDWKLDEDXLXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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